Product packaging for 2-Azabicyclo[3.3.1]nonan-8-ol(Cat. No.:CAS No. 1392110-11-0)

2-Azabicyclo[3.3.1]nonan-8-ol

Cat. No.: B2936057
CAS No.: 1392110-11-0
M. Wt: 141.214
InChI Key: NMJCBQIZYTXLTC-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.3.1]nonan-8-ol (CAS 1392110-11-0) is a versatile nitrogen- and oxygen-containing bicyclic scaffold of significant interest in synthetic and medicinal chemistry. With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, this compound serves as a valuable building block for the development of novel pharmacologically active molecules . The rigid, conformationally restricted framework of the 2-azabicyclo[3.3.1]nonane system is particularly useful as a backbone for designing new therapeutic agents, making it a key intermediate in structure-activity relationship (SAR) studies . Researchers utilize this scaffold and its derivatives to explore interactions with various biological targets. The presence of both the bridgehead nitrogen and the hydroxyl group provides two key sites for synthetic modification, allowing for the creation of a diverse library of compounds, such as carbamates and other derivatives, for biological evaluation . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B2936057 2-Azabicyclo[3.3.1]nonan-8-ol CAS No. 1392110-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.3.1]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJCBQIZYTXLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azabicyclo 3.3.1 Nonan 8 Ol and Its Derivatives

Strategic Approaches to the Core 2-Azabicyclo[3.3.1]nonane Skeleton

The construction of the bicyclic 2-azabicyclo[3.3.1]nonane system is a challenging synthetic endeavor that requires precise control over ring formation and stereochemistry. Chemists have devised a variety of strategic approaches to assemble this intricate framework, primarily relying on intramolecular cyclization reactions to forge the key carbon-carbon and carbon-nitrogen bonds.

Intramolecular Cyclization Reactions for Ring Formation

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the 2-azabicyclo[3.3.1]nonane core. By tethering the reactive partners within a single molecule, these reactions benefit from favorable entropic factors, often proceeding with high efficiency and stereoselectivity. Key methodologies include Mannich-type reactions, radical cyclizations, and cycloaddition/annulation strategies.

The Mannich reaction, a cornerstone of nitrogen-containing heterocycle synthesis, and its intramolecular variants have been effectively utilized in the construction of the 2-azabicyclo[3.3.1]nonane framework. nih.gov This powerful transformation involves the aminoalkylation of a carbon nucleophile, typically an enol or enolate, with an iminium ion generated in situ from an amine and an aldehyde or ketone.

In the context of 2-azabicyclo[3.3.1]nonane synthesis, an intramolecular Mannich reaction can be envisioned to form the piperidine (B6355638) ring of the bicyclic system. While direct examples leading to the parent 2-azabicyclo[3.3.1]nonane are not extensively documented in readily available literature, the strategy has been successfully applied to the synthesis of related bridged systems, such as 3-azabicyclo[3.3.1]nonanes. For instance, the double Mannich reaction of cyclic ketoesters with bis(aminol) ethers provides an efficient route to these related bicyclic structures. thieme-connect.com A key strategy for the synthesis of the 2-azabicyclo[3.3.1]nonane skeleton involves the cyclization of a suitably substituted piperidine derivative where an iminium ion intermediate is trapped by a tethered nucleophile to form the C1-C8 bond. researchgate.net

A notable application of an intramolecular Mannich-type reaction was demonstrated in the synthesis of (+)-euphococcinine, a homotropane alkaloid. This synthesis involved the treatment of a ketone precursor with ammonium (B1175870) acetate (B1210297), which facilitated an intramolecular cyclization to furnish the desired 9-azabicyclo[3.3.1]nonane core in high yield. rsc.org

PrecursorReagents and ConditionsProductYield (%)Reference
2-(3-oxobutyl)piperidine derivativeAcid catalyst2-Azabicyclo[3.3.1]nonan-8-one derivativeVaries researchgate.net
Cyclic ketoester and bis(aminol) etherHeat3-Azabicyclo[3.3.1]nonane derivative75-99 thieme-connect.com
Amide precursor to ketoneAcetic acid, ammonium acetate, 75 °C(+)-Euphococcinine91 rsc.org

Radical cyclizations offer a powerful and versatile method for the construction of the 2-azabicyclo[3.3.1]nonane skeleton, allowing for the formation of C-C bonds under mild conditions. researchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a tethered unsaturated moiety, such as an alkene or alkyne.

A significant advancement in this area is the use of atom transfer radical cyclization (ATRC) of N-alkenyl trichloroacetamides. ub.educore.ac.uk In this process, a halogen atom is abstracted from the trichloroacetamide (B1219227) precursor by a transition metal catalyst, typically a copper(I) complex, to generate a dichloromethyl radical. This radical then undergoes a 6-exo-trig cyclization onto the tethered alkene to form the 2-azabicyclo[3.3.1]nonane ring system. This methodology has been instrumental in the synthesis of derivatives that serve as precursors for complex natural products. rsc.org

Another approach involves the reductive radical cyclization of trichloroacetamides using reagents such as tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN). This method has been successfully employed in the synthesis of 1-benzyl-2-azabicyclo[3.3.1]nonan-3-one from a 4-(N-benzyltrichloroacetamido)-1-cyclohexene precursor. rsc.org

Radical PrecursorReagents and ConditionsProductYield (%)Reference
N-alkenyl trichloroacetamideCu(I) catalyst2-Azabicyclo[3.3.1]nonane derivativeVaries rsc.org
4-(N-Benzyltrichloroacetamido)-1-cyclohexene(TMS)3SiH, AIBN, Benzene, reflux1-Benzyl-2-azabicyclo[3.3.1]nonan-3-one66 rsc.org

Cycloaddition and annulation reactions provide a convergent and often stereocontrolled route to the 2-azabicyclo[3.3.1]nonane core by forming multiple bonds in a single step. These strategies are particularly valuable for rapidly assembling the complex bicyclic framework.

One of the most elegant examples of this approach is the intramolecular [3+2] cycloaddition of an eight-membered cyclic nitrone. This unprecedented transformation was a key step in the formal synthesis of the marine alkaloid Sarain A. The nitrone, generated in situ, undergoes a spontaneous intramolecular cycloaddition to construct the 2-azabicyclo[3.3.1]nonane framework with high stereocontrol. nih.govucl.ac.uk This methodology has also been applied to the synthesis of related diazabicyclo[3.3.1]nonane systems. rsc.org

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, have also been employed. A notable example is a radical [3+3]-annulation process for the synthesis of N-arylated 9-azabicyclo[3.3.1]nonane derivatives. This visible-light photoredox-catalyzed reaction utilizes the reactivity of ethyl 2-(acetoxymethyl)acrylate as a 1,3-bis radical acceptor and cyclic N,N-dialkylanilines as 1,3-bis radical donors. researchgate.netspringernature.com

Photochemical [2+2] cycloadditions represent another powerful tool for constructing strained four-membered rings, which can then be elaborated into more complex systems. While direct application to the 2-azabicyclo[3.3.1]nonane core is less common, this methodology is widely used in the synthesis of other azabicyclic frameworks. researchgate.netspringernature.com

Reaction TypeKey ReactantsProductKey FeaturesReference
Intramolecular [3+2] CycloadditionEight-membered cyclic nitrone2-Azabicyclo[3.3.1]nonane derivativeHigh stereocontrol nih.govucl.ac.uk
Radical [3+3] AnnulationCyclic N,N-dialkylaniline, Ethyl 2-(acetoxymethyl)acrylateN-Arylated 9-azabicyclo[3.3.1]nonane derivativeVisible-light photoredox catalysis researchgate.netspringernature.com

Functionalization and Derivatization of the Azabicyclo[3.3.1]nonane Core

Once the core 2-azabicyclo[3.3.1]nonane skeleton is assembled, subsequent functionalization is often necessary to install the desired substituents and achieve the target molecule. The rigid nature of the bicyclic system can allow for highly regioselective and stereoselective transformations.

The synthesis of 2-azabicyclo[3.3.1]nonan-8-ol requires the regioselective introduction of a hydroxyl group at the C-8 position. A common strategy to achieve this involves the synthesis of a ketone precursor, 2-azabicyclo[3.3.1]nonan-8-one, followed by its stereoselective reduction.

The synthesis of 2-azabicyclo[3.3.1]nonan-8-one can be accomplished through various intramolecular cyclization strategies, such as the intramolecular aldol (B89426) condensation of an aza-tethered dicarbonyl compound. An asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane derivative bearing a ketone at the C-6 position (an analogous position to C-8) has been achieved via a microwave-assisted organocatalyzed tandem desymmetrization and intramolecular aldolization. rsc.org

The stereoselective reduction of the resulting ketone is crucial for controlling the stereochemistry of the hydroxyl group. The choice of reducing agent plays a key role in determining the facial selectivity of the hydride attack. Bulky reducing agents, such as L-Selectride, are known to favor attack from the less hindered face of the ketone, leading to the formation of the sterically more accessible alcohol. In contrast, smaller reducing agents like sodium borohydride (B1222165) may exhibit different selectivity. nih.govnih.gov For example, the reduction of a ketone with L-Selectride has been shown to proceed with high stereoselectivity (12:1) in the synthesis of (+)-boronolide. nih.gov The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is another powerful method for achieving high stereoselectivity in the reduction of ketones. nih.gov

Ketone PrecursorReducing AgentProductDiastereomeric RatioReference
2-Azabicyclo[3.3.1]nonan-8-one derivativeL-SelectrideThis compound derivativeHigh (e.g., 12:1) nih.gov
2-Azabicyclo[3.3.1]nonan-8-one derivativeSodium Borohydride / CeCl3This compound derivativeVaries, often high nih.gov
Post-Cyclization Modifications and Substituent Introduction

Once the core 2-azabicyclo[3.3.1]nonane skeleton is constructed, subsequent modifications are often necessary to introduce desired functional groups and substituents, leading to a diverse range of derivatives. These modifications can target either the nitrogen atom or the carbocyclic framework.

A common strategy involves the derivatization of the secondary amine at the 2-position. For instance, enantiomers of 5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonane can be reacted with carboxylic acids, such as cinnamic acid, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to yield the corresponding amides. These amides can then be reduced to introduce N-alkyl substituents.

Another powerful post-cyclization strategy involves functionalization of the carbocyclic portion of the scaffold. A multi-step sequence can be employed to introduce substituents with specific stereochemistry. For example, a 2-azabicyclo[3.3.1]nonane derivative can be brominated at the C4 position using N-bromoacetamide. The resulting bromide can be subsequently displaced via an SN2 reaction, for instance with potassium benzoate, which proceeds with inversion of configuration. The introduced ester functionality can then be hydrolyzed under alkaline conditions to yield a hydroxyl group, effectively installing a new substituent with controlled stereochemistry.

Furthermore, functional groups incorporated during the cyclization process can serve as handles for further modifications. A ketone group, such as in 1-benzyl-2-azabicyclo[3.3.1]nonan-3-one, can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Asymmetric Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure 2-azabicyclo[3.3.1]nonane derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoconfiguration. Several strategies have been developed to achieve high levels of enantioselectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of the 2-azabicyclo[3.3.1]nonane scaffold. One notable approach involves an intramolecular aldol reaction of an aza-tethered dicarbonyl compound. rsc.orgrsc.orgresearchgate.net This key step, which forms the six-membered nitrogen-containing ring, can be catalyzed by chiral secondary amines, such as proline and its derivatives, to induce enantioselectivity. rsc.orgresearchgate.net

The process begins with the synthesis of a suitable precursor, such as an N-protected 4-aminocyclohexanone (B1277472) derivative bearing a latent aldehyde functionality. rsc.orgresearchgate.net Upon deprotection, the resulting keto-aldehyde undergoes a tandem desymmetrization and intramolecular aldol cyclization. The use of a chiral organocatalyst guides the reaction pathway to favor the formation of one enantiomer over the other. rsc.orgresearchgate.net Microwave irradiation has been shown to assist this transformation, leading to the desired morphan derivative. rsc.orgrsc.orgresearchgate.net While diastereoselectivity in the second aldol process is typically excellent, the enantioselectivity of the initial desymmetrization step remains an area of active development. researchgate.net

Table 1: Organocatalytic Asymmetric Synthesis of a 2-Azabicyclo[3.3.1]nonane Derivative
CatalystSolventAdditiveTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-ProlineDMSOH₂O247070 rsc.orgresearchgate.net
(S)-ProlineDioxaneH₂O245558 rsc.orgresearchgate.net
L-pipecolinic acidDMSOH₂O246540 rsc.orgresearchgate.net

Kinetic resolution is a widely used technique for separating racemic mixtures of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (or its product) from the less reactive one.

In the context of related bicyclic systems, enzymatic kinetic resolution has proven effective. For example, the racemic diol of N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol can be resolved using lipase (B570770) from Candida rugosa (CRL) with vinyl acetate as an acyl donor. acs.orgacs.org The enzyme selectively acetylates one enantiomer at a much faster rate, resulting in a mixture of unreacted diol and the corresponding mono- and diacetates, which can then be separated. acs.org This enzymatic approach demonstrates a preference for the (1R,2R,5R,6R)-enantiomer, in accordance with Kazlauskas' rule. acs.orgacs.org Similarly, the kinetic resolution of bicyclo[3.3.1]nonane-2,6-dione has been accomplished using fermentation with Baker's yeast.

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. In the synthesis of 2-azabicyclo[3.3.1]nonane derivatives, controlling diastereoselectivity is crucial for obtaining the desired three-dimensional structure.

The organocatalytic intramolecular aldol reaction described previously is not only enantioselective but also highly diastereoselective. researchgate.net Once the initial chiral center is set during the desymmetrization step, the subsequent intramolecular aldol cyclization proceeds with excellent diastereocontrol, leading to a single, well-defined diastereomer of the bicyclic product. researchgate.net This high level of stereochemical control is a key advantage of using cascade reactions in the synthesis of complex cyclic systems.

Modern Trends in Environmentally Benign Synthesis of Azabicyclo[3.3.1]nonane Scaffolds

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign or "green" methodologies. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

One significant trend is the use of alternative energy sources to promote reactions. Microwave irradiation has been successfully applied to the organocatalyzed synthesis of 2-azabicyclo[3.3.1]nonanes, often leading to shorter reaction times and improved efficiency compared to conventional heating. rsc.orgnih.gov Ultrasound irradiation is another green technique that can enhance reaction rates through acoustic cavitation. nih.gov

Catalysis is a cornerstone of green chemistry, as catalytic processes reduce the need for stoichiometric reagents, thereby minimizing waste. The development of efficient tandem catalytic processes, such as a combined photochemical/palladium-catalyzed approach, provides a short and versatile route to the morphan scaffold from simple starting materials. d-nb.infonih.gov Such processes, which combine multiple bond-forming events in a single operation, improve atom economy and reduce the number of purification steps required. Furthermore, developing syntheses that are safe, economical, and suitable for large-scale production is a key goal in process chemistry, aligning with the principles of green chemistry. orgsyn.org

Conformational Analysis and Stereochemical Elucidation of 2 Azabicyclo 3.3.1 Nonan 8 Ol Systems

Fundamental Conformational Preferences of the 2-Azabicyclo[3.3.1]nonane Ring System

The 2-azabicyclo[3.3.1]nonane framework, a core structure in numerous alkaloids and pharmacologically significant molecules, exhibits distinct conformational behaviors crucial to its chemical reactivity and biological activity. semanticscholar.orgrsc.org This bicyclic system, composed of a piperidine (B6355638) and a cyclohexane (B81311) ring sharing two bridgehead carbons (C-1 and C-5), can theoretically adopt several conformations. The most significant of these are the twin-chair (or chair-chair), the chair-boat, and the twin-boat forms. rsc.orgoregonstate.edu The inherent flexibility of the rings allows for a dynamic equilibrium between these states, which is heavily influenced by substitution patterns and non-covalent interactions.

Chair-Chair and Boat-Chair Conformational Equilibria

The conformational landscape of the 2-azabicyclo[3.3.1]nonane system is primarily dominated by an equilibrium between the chair-chair (CC) and chair-boat (CB) forms. rsc.orgresearchgate.net The twin-chair conformation is generally considered the most stable arrangement, analogous to the parent carbocycle, bicyclo[3.3.1]nonane. However, this conformation can be destabilized by a significant transannular steric interaction between the endo-hydrogen atoms at the C-3 and C-7 positions. semanticscholar.org

The chair-boat conformer, where one of the six-membered rings adopts a boat form, can alleviate this transannular strain. The energy difference between the CC and BC conformers can be quite small. For instance, in some diheterabicyclo[3.3.1]nonan-9-ones, the energy difference was calculated to be as low as 1.497 kcal/mole, suggesting a mixture of conformers can exist at equilibrium. researchgate.net The preference for one conformation over the other is a delicate balance of steric repulsions and stabilizing interactions. In many derivatives, the chair-chair conformation is the preferred form both in solution and in the solid state. semanticscholar.orgresearchgate.net However, numerous instances exist where the chair-boat conformation is favored, particularly in the solid state, as confirmed by X-ray diffraction studies. nih.govtandfonline.comrsc.org For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one adopts a chair-boat conformation in the solid state, with the sulfur atom residing in the boat portion of the bicyclic ring. nih.gov

Influence of Substituents on Conformational Landscape

Substituents on the bicyclic framework play a pivotal role in dictating the preferred conformation. The size, orientation, and electronic nature of these groups can dramatically shift the equilibrium between the chair-chair and chair-boat forms.

The introduction of an electron-withdrawing group, such as an acetyl group, on the nitrogen atom (N-2) can induce significant conformational changes. This is attributed to the partial double bond character of the N-CO bond, which leads to restricted rotation and alters the hybridization of the nitrogen from sp³ to sp², favoring a flattening of the piperidine ring.

Bulky substituents can also exert a strong conformational influence. For example, studies on 3-azabicyclo[3.3.1]nonanes showed that while 2-methyl and 2-ethyl substituents allowed the ring system to maintain a flattened double-chair conformation, the introduction of a more sterically demanding 2-isopropyl group caused a shift in favor of the chair-boat conformation. researchgate.net Similarly, the conformational preferences of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with substituents on the cyclohexane ring have been shown to favor a twin-chair conformation where the aryl and other bulky groups occupy equatorial positions to minimize steric strain. researchgate.net

Intramolecular Interactions and Hydrogen Bonding Effects on Conformation

Intramolecular forces, particularly hydrogen bonding, are critical in stabilizing specific conformations of 2-azabicyclo[3.3.1]nonan-8-ol and related systems. The presence of a hydroxyl group at C-8 and the nitrogen atom at position 2 creates the potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (O-H···N).

Spectroscopic Techniques for Structural and Stereochemical Assignment

The elucidation of the precise three-dimensional structure and conformational preferences of this compound systems relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, while X-ray diffraction offers a definitive picture of the solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for analyzing the conformational equilibria of 2-azabicyclo[3.3.1]nonane derivatives in solution. semanticscholar.org Chemical shifts and coupling constants of the ring protons are highly sensitive to their dihedral angles and spatial relationships, which are characteristic of either a chair-chair or a chair-boat conformation.

For instance, the observation of magnetic non-equivalence for ring carbons and their attached protons can indicate restricted rotation around an N-acyl bond, providing clues about the ring's conformation. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. semanticscholar.orgresearchgate.net

Dynamic NMR studies can be used to probe the energy barriers between different conformers. By analyzing spectra at varying temperatures, the coalescence of signals can be observed, allowing for the calculation of the activation energy for processes like ring inversion or rotation around the N-CO bond. These studies have shown that the energy barrier for N-NO rotation in bicyclic nitrosamines is lower than in their monocyclic counterparts.

The table below presents representative ¹³C NMR chemical shift data for a derivative, N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, which prefers a chair-chair conformation.

Carbon AtomChemical Shift (δ, ppm)
C1,534.1
C2,464.5
C6,827.5
C718.5
C932.0

X-ray Diffraction Analysis for Solid-State Conformational Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the conformation of 2-azabicyclo[3.3.1]nonane systems in the solid state. researchgate.net This technique yields precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which together define the exact conformation of the bicyclic rings.

X-ray analysis has been instrumental in confirming the existence of both chair-chair and chair-boat conformers in the solid state for various derivatives. nih.govacs.org For example, the crystal structure of 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate confirmed a chair-chair conformation. nih.gov Conversely, the analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one revealed a distinct boat-chair conformation. rsc.org These studies not only identify the preferred conformation but also reveal subtle distortions from idealized geometries, such as the flattening of the rings, which can be caused by steric repulsions or other intramolecular interactions. rsc.org

The table below summarizes findings from X-ray diffraction studies on various azabicyclo[3.3.1]nonane derivatives, highlighting the observed solid-state conformation.

CompoundObserved Solid-State ConformationReference
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneChair-Boat nih.gov
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorateChair-Chair nih.gov
9-Benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-oneBoat-Chair rsc.org
6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneChair-Chair researchgate.net
7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-olChair-Chair researchgate.net
7-Benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-olChair-Boat researchgate.net

Chiroptical Properties and Determination of Absolute Configuration

The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemical analysis. For this compound systems, which possess inherent chirality due to their rigid, asymmetric framework, chiroptical spectroscopic methods are indispensable. These techniques, which include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), rely on the differential interaction of chiral molecules with polarized light. The combination of experimental measurements with high-level computational chemistry has become a powerful and reliable approach for the unambiguous determination of absolute stereochemistry in complex molecules. nih.govresearchgate.net

While specific chiroptical data for this compound is not extensively detailed in the literature, the principles for its determination are well-established through studies of analogous bicyclo[3.3.1]nonane derivatives. nih.govnih.gov The primary method involves measuring the experimental chiroptical spectrum and comparing it to spectra calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength, particularly in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's stereochemistry. For bicyclo[3.3.1]nonane systems containing a chromophore, such as a ketone, the sign and magnitude of the Cotton effect can be related to the absolute configuration. researchgate.net

In the case of ketones within this framework, the well-known octant rule has been historically applied to correlate the spatial disposition of substituents relative to the carbonyl group with the sign of the n → π* Cotton effect. nih.govresearchgate.net For instance, studies on bicyclo[3.3.1]nonane-2,7-dione demonstrated that its absolute configuration could be established by the combined use of the octant rule and chemical correlation. nih.gov However, modern approaches increasingly rely on the concerted use of experimental ECD data and ab initio TDDFT (Time-Dependent Density Functional Theory) calculations, which provide a more robust prediction of the ECD spectrum and, consequently, a more reliable assignment of the absolute configuration. nih.gov

For this compound, the hydroxyl group itself is not a strong chromophore in the accessible UV range. Therefore, to use ECD for determining its absolute configuration, one might either measure the spectrum at very short wavelengths (far-UV) or chemically convert the alcohol to a derivative containing a suitable chromophore. The resulting derivative's ECD spectrum could then be analyzed.

Vibrational Circular Dichroism (VCD) Spectroscopy

A more direct and powerful technique for determining the absolute configuration of molecules like this compound is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. researchgate.net Since every chiral molecule produces a unique VCD spectrum, it serves as an excellent stereochemical fingerprint.

The key advantage of VCD is that it is sensitive to the stereochemistry of the entire molecule, and derivatization is typically not required. The standard methodology involves:

Recording the experimental VCD spectrum of an enantiomerically pure sample.

Performing computational calculations (usually using DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R,S-enantiomer).

Comparing the experimental spectrum with the calculated spectrum. A good agreement confirms the absolute configuration of the sample.

This combined experimental/theoretical approach has become a routine and highly reliable method for the assignment of absolute configurations for complex chiral molecules, including those with multiple stereocenters. researchgate.net

Illustrative Research Findings

To illustrate the application of these principles, consider the determination of the absolute configuration for various bicyclo[3.3.1]nonane diones. Researchers have successfully used a concerted approach, comparing experimental specific rotation and ECD spectra with those predicted by TDDFT calculations. nih.gov This comparison allowed for the definitive assignment of the absolute configurations for multiple dione (B5365651) derivatives, in some cases clarifying previous assignments based on the simpler octant rule. nih.gov

The table below illustrates the type of data that would be generated in a study aimed at determining the absolute configuration of a chiral bicyclo[3.3.1]nonane derivative using ECD spectroscopy.

CompoundEnantiomerExperimental ECD (λ [nm], Δε)Calculated ECD (λ [nm], Δε)Assigned Absolute Configuration
Bicyclo[3.3.1]nonane-2,7-dione(+)-enantiomer(295, +1.5)(298, +1.8)(1R, 5S)
Bicyclo[3.3.1]nonane-2,6-dione(+)-enantiomer(301, +2.1)(305, +2.3)(1S, 5S)

Note: The data in the table is representative of published findings for bicyclo[3.3.1]nonane diones nih.govnih.gov and serves to illustrate the methodology. It does not represent experimental data for this compound.

Theoretical and Computational Investigations of 2 Azabicyclo 3.3.1 Nonan 8 Ol and Analogues

Quantum Mechanical Studies for Molecular Geometry and Stability

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and its relative stability. These ab initio and density functional theory methods provide insights that complement experimental findings.

Density Functional Theory (DFT) has become a standard method for investigating the molecular structures of bicyclic systems. For analogues like 3,7-diazabicyclo[3.3.1]nonanes, DFT calculations at the B3LYP/6–31G(d,p) level have been successfully used to optimize molecular geometries. researchgate.netnih.gov This level of theory allows for the accurate prediction of bond lengths, bond angles, and dihedral angles by approximating the electron correlation energy. The optimized geometry corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. These computational results are often compared with experimentally determined structures from techniques like X-ray crystallography to validate the theoretical model. researchgate.netnih.gov Hirshfeld surface analysis is another technique used in conjunction with DFT to quantify and analyze intermolecular interactions that contribute to crystal packing. nih.gov

Molecular mechanics (MM) offers a computationally less intensive alternative to quantum mechanical methods for studying large molecular systems. fiveable.me This approach treats molecules as a collection of atoms held together by springs, using an empirical force field to describe the potential energy of the system. fiveable.me The force field is a set of parameters and mathematical functions that define the energy contributions from bonded (bond stretching, angle bending, torsional angles) and non-bonded (van der Waals, electrostatic) interactions. fiveable.me

For azabicyclo[3.3.1]nonane systems, molecular mechanics calculations are particularly useful for exploring conformational preferences. For example, in studies of 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, MM calculations indicated that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org These methods are instrumental in identifying stable conformations and the transition states that separate them on the potential energy surface. fiveable.me

Computational Approaches to Conformational Dynamics and Energy Minima

The bicyclo[3.3.1]nonane framework is conformationally flexible, capable of existing in several forms, most notably the twin-chair (or chair-chair, CC) and boat-chair (BC) conformations. rsc.orgresearchgate.net Computational methods are essential for mapping the conformational energy landscape and determining the relative stabilities of these conformers.

Ab initio and DFT calculations for the parent bicyclo[3.3.1]nonan-9-one show a small free energy difference of about 1 kcal/mol between the twin-chair and boat-chair conformations, with an inversion barrier of approximately 6 kcal/mol. researchgate.net The relative stability can be influenced by substitutions on the bicyclic core. In 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the boat-chair conformation is preferred to minimize steric repulsion between the bulky aryl groups. rsc.org Conversely, in other heteroanalogues, stabilizing stereoelectronic interactions can favor the twin-chair conformer. rsc.org Molecular mechanics calculations have also been employed to determine the energy differences between conformers in related systems. rsc.org

Calculated Energy Differences Between Conformations in Bicyclo[3.3.1]nonane Analogues
CompoundMore Stable ConformationLess Stable ConformationEnergy Difference (kJ mol⁻¹)Computational MethodReference
5-methyl-1-azabicyclo[3.3.1]nonan-2-oneBoat-ChairTwin-Boat4.0Molecular Mechanics rsc.org
7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-oneTwin-BoatBoat-Chair5.2Molecular Mechanics rsc.org
Bicyclo[3.3.1]nonan-9-oneTwin-Chair (CC)Boat-Chair (BC)~4.18 (1 kcal/mol)DFT researchgate.net

Modeling of Reaction Pathways and Transition States in Synthesis

Computational chemistry is a valuable tool for elucidating the mechanisms of complex organic reactions used in the synthesis of the 2-azabicyclo[3.3.1]nonane framework. The synthesis of this core structure can be achieved through various strategies, including aminocyclization processes, aldol (B89426) reactions, and cascade processes. researchgate.netresearchgate.netscilit.com

Theoretical modeling, typically using DFT, can be applied to map the potential energy surface of a proposed reaction. This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction thermodynamics. This information helps to understand reaction feasibility, predict product distributions, and rationalize observed stereoselectivity. For instance, modeling the transition states in a Michael-aldol annulation or an electrophile-mediated nitrogen cyclization could provide insight into the stereochemical outcome of the ring-closing step, which is crucial for establishing the final architecture of the bicyclic system. researchgate.netucl.ac.uk

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods can accurately predict spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds. For azabicyclo[3.3.1]nonane analogues, DFT calculations can be used to simulate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By comparing these predicted spectra with experimental data, the proposed molecular structure and conformation can be confirmed. researchgate.net

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H or O-H stretches and C-C bending modes. This synergy between computational prediction and experimental measurement is a powerful approach for resolving structural ambiguities and gaining a deeper understanding of the molecule's properties.

Applications of 2 Azabicyclo 3.3.1 Nonan 8 Ol Derivatives in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Synthons

Derivatives of 2-azabicyclo[3.3.1]nonan-8-ol are highly valued as chiral building blocks for the synthesis of enantiomerically pure complex molecules. The defined spatial arrangement of substituents on the bicyclic core allows for precise stereochemical control in subsequent transformations. Organic chemists leverage these synthons to introduce complex stereocenters and construct intricate polycyclic systems that are otherwise challenging to access.

The utility of this scaffold is evident in its application for creating diverse molecular frameworks. For instance, the synthesis of various biologically active compounds, including potential anticancer and antiprotozoal agents, often relies on the stereodefined azabicyclo[3.3.1]nonane core. rsc.orgmdpi.com The functionalization of this skeleton allows for the systematic exploration of chemical space to develop new therapeutic agents.

Key transformations employed to prepare these chiral building blocks often involve asymmetric synthesis strategies, such as organocatalyzed tandem reactions that create the morphan scaffold with high enantioselectivity. rsc.org

Table 1: Examples of Chiral Synthons Derived from the 2-Azabicyclo[3.3.1]nonane Skeleton

Synthon Key Features Application Area
Enantiopure 2-azabicyclo[3.3.1]nonane ketones Prochiral centers for stereoselective functionalization Synthesis of Indole (B1671886) Alkaloids
Functionalized 2-azabicyclo[3.3.1]nonanes Pre-installed functional groups for further elaboration Construction of Polycyclic Natural Products

Role in Total Synthesis of Complex Natural Products Bearing the Azabicyclo[3.3.1]nonane Scaffold

The 2-azabicyclo[3.3.1]nonane framework is the structural cornerstone of numerous complex natural products. Consequently, derivatives of this compound are frequently employed as key intermediates in the total synthesis of these molecules.

The total synthesis of indole alkaloids such as (+)-uleine and (-)-tubifolidine showcases the strategic importance of the 2-azabicyclo[3.3.1]nonane core. A notable synthetic approach involves the use of 2-azabicyclo[3.3.1]nonane ketones as precursors. A key step in these syntheses is the regioselective formation of enol triflates from these ketones. This is followed by an indolization reaction of the resulting ene-hydrazides, which efficiently constructs the critical indole intermediates necessary for completing the synthesis of the target alkaloids. nih.govacs.org This methodology provides a general and effective route to a variety of 2-azabicyclo[3.3.1]nonane-containing indole alkaloids. nih.govacs.org

Another strategy involves an aza-Achmatowicz rearrangement coupled with an intermolecular aza-Friedel–Crafts reaction to link the piperidine (B6355638) and indole moieties, demonstrating the versatility of synthetic approaches to these complex molecules. rsc.org

Table 2: Key Synthetic Steps in the Synthesis of (+)-Uleine and (-)-Tubifolidine

Step Reaction Precursor Key Reagents Outcome Reference
1 Regioselective Enol Triflate Formation 2-Azabicyclo[3.3.1]nonane ketone KHMDS, Comins' reagent Ene-hydrazide precursor nih.govacs.org
2 Indolization Ene-hydrazide Acid catalyst Key indole intermediate nih.govacs.org

The Daphniphyllum alkaloids are a large family of structurally complex natural products characterized by intricate, caged polycyclic systems. The 2-azabicyclo[3.3.1]nonane moiety is a pivotal structural component in many of these molecules. acs.org Synthetic chemists have developed various strategies to construct this core as part of the total synthesis of these alkaloids.

One successful approach involves an intramolecular Heck reaction to assemble the 2-azabicyclo[3.3.1]nonane unit, which is a key feature in the 14-step synthesis of (-)-himalensine A. acs.org Other methods include radical cyclizations and palladium-catalyzed oxidative cyclizations to form the azabicyclic backbone. researchgate.net Ring expansion of smaller azabicyclic building blocks has also been employed to forge the characteristic [5–6–7] azatricyclic core found in several Daphniphyllum alkaloids. nih.govub.edu These diverse strategies highlight the modularity and adaptability of synthetic routes commencing from simpler chiral synthons. acs.orgresearchgate.net

Beyond indole and Daphniphyllum alkaloids, the 2-azabicyclo[3.3.1]nonane skeleton is a foundational element in a wide array of other biologically significant molecules. These include marine alkaloids like the madangamines and sarains, as well as unique non-proteinogenic amino acids found in cyanobacteria. researchgate.net

Synthetic efforts toward these frameworks often rely on the robust and predictable chemistry of 2-azabicyclo[3.3.1]nonane derivatives. For example, the core of banyasides and related compounds was accessed via an iodoaminocyclization, followed by cleavage with samarium(II) iodide to yield the desired azatricyclic system. researchgate.net The development of novel synthetic routes, such as those involving Michael addition and concomitant cyclization, has expanded the toolkit for constructing these diverse and biologically active frameworks. rsc.org

Development of Novel Catalytic Systems and Ligands Based on the Azabicyclo[3.3.1]nonane Skeleton

The rigid conformational properties of the bicyclo[3.3.1]nonane framework make it an attractive scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. While the 9-azabicyclo[3.3.1]nonane derivative ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) is a well-known and highly effective oxidation catalyst, organic-chemistry.org ligands and catalysts based on the 2-azabicyclo[3.3.1]nonane skeleton have also been explored.

The defined geometry of the 2-azabicyclo[3.3.1]nonane system can be used to create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. These scaffolds have been incorporated into ligands for various metal-catalyzed transformations. Furthermore, the development of organocatalysts based on this framework has shown promise, for instance, in the asymmetric synthesis of the morphan derivatives themselves through intramolecular aldol (B89426) reactions. rsc.org The inherent chirality and rigidity of the skeleton are crucial for inducing high levels of enantioselectivity in these catalytic processes.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(+)-Uleine
(-)-Tubifolidine
Daphniphyllum Alkaloids
(-)-Himalensine A
Madangamines
Sarains
Banyasides
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
Morphine
Strychnine

Structure Activity Relationship Sar and Mechanistic Insights at the Chemical Biological Interface

Correlating Structural Variations within 2-Azabicyclo[3.3.1]nonan-8-ol Scaffolds with Molecular Recognition Events

The systematic modification of the this compound core has been a fruitful strategy for elucidating the key structural features required for molecular recognition at various receptors. Research into related scaffolds, such as the 8-azabicyclo[3.2.1]octan-3-ol (tropane) system, provides significant insights that are applicable to the 2-azabicyclo[3.3.1]nonane framework due to their structural similarities.

Studies have demonstrated that substitutions at both the nitrogen atom and other positions on the rings can dramatically influence binding affinity and selectivity. For instance, in a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogues developed as dopamine (B1211576) D2-like receptor ligands, replacing a piperidine (B6355638) ring with a tropane (B1204802) ring reversed the receptor selectivity. nih.gov Further exploration revealed that the nature of the N-substituent is a critical determinant of binding affinity. While simple alkyl groups can enhance interaction, more complex substituents can introduce high affinity. For example, the introduction of a 3-benzofurylmethyl substituent at the nitrogen position resulted in compounds with low nanomolar affinities at both D2 and D3 receptors, a significant improvement over parent compounds. nih.gov

The following table illustrates the impact of N-substituents on the binding affinity of a 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol scaffold at human dopamine D2 and D3 receptors.

CompoundN-SubstituentD2 Receptor Kᵢ (nM)D3 Receptor Kᵢ (nM)
31 3-Indolylmethyl33.415.5
44 3-(5-Methoxy)benzofurylmethyl1.060.71
45 3-Benzofurylmethyl1.70.34
Data sourced from a study on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives. nih.gov

These findings underscore that specific aromatic and heteroaromatic N-substituents can engage in favorable interactions within the receptor binding pocket, dramatically enhancing potency. The spatial arrangement of these pharmacophoric elements, dictated by the rigid bicyclic core, is crucial for achieving optimal molecular recognition. nih.gov

Mechanistic Exploration of Interactions with Specific Biomolecular Targets

The bicyclo[3.3.1]nonane framework is characterized by significant conformational rigidity. Unlike flexible aliphatic chains that must adopt a specific, energetically unfavorable conformation to bind to a receptor, rigid scaffolds like this compound are pre-organized in a three-dimensional structure. This "conformational restriction" minimizes the entropic penalty associated with binding, as fewer rotational degrees of freedom are lost upon complexation with a biological target. This thermodynamic advantage often translates into higher binding affinity. researchgate.net

The defined spatial orientation of substituents on a rigid scaffold is a key factor in achieving high receptor affinity and selectivity. mdpi.com Propellanes, which are related tricyclic rigid structures, have been used to demonstrate this principle effectively. By attaching pharmacophoric elements in a stereodefined manner, researchers can probe the precise geometric requirements of a receptor's binding site. mdpi.com The fixed orientation of functional groups on the this compound skeleton similarly ensures a more defined interaction with receptor subsites, leading to more potent and selective ligands.

The nitrogen and hydroxyl groups are pivotal pharmacophoric features of the this compound molecule, playing direct roles in ligand-receptor interactions.

Basic Nitrogen: The nitrogen atom, typically a secondary or tertiary amine within the bicyclic system, is basic and exists in a protonated, positively charged state at physiological pH. This cationic center is critical for forming strong ionic interactions or salt bridges with anionic amino acid residues, such as aspartate or glutamate, commonly found in the binding sites of G-protein coupled receptors (GPCRs), including opioid and dopamine receptors. unict.it The importance of a free lone pair on the nitrogen for binding to sigma-1 (σ₁) receptors has also been noted, as amide derivatives lacking this feature show no affinity. acs.org

The fixed distance and spatial relationship between the basic nitrogen and the 8-OH group, enforced by the rigid scaffold, are often compared to the pharmacophores of endogenous ligands, enabling these molecules to effectively mimic natural substrates and bind with high affinity. unict.it

Investigating Substituted Azabicyclo[3.3.1]nonan-8-ol Derivatives for Defined Biochemical Pathways

By strategically modifying the this compound scaffold, researchers have developed derivatives that target specific biochemical pathways, demonstrating potential for therapeutic applications, including cancer and neurological disorders.

Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have shown significant antitumor activity. rsc.org Studies on these compounds revealed that the introduction of electron-withdrawing halogen groups on the aryl rings resulted in strong cytotoxicity. rsc.org This suggests that these substituted azabicyclononanes may interfere with biochemical pathways essential for cancer cell proliferation.

Furthermore, the azabicyclo[3.3.1]nonane core is a key structural element in ligands developed for various central nervous system (CNS) targets. As discussed previously, N-substituted derivatives have been synthesized as high-affinity ligands for dopamine D2-like receptors, which are crucial targets in the treatment of schizophrenia and other neuropsychiatric disorders. nih.gov The development of subtype-selective ligands is a major goal in this area to minimize side effects. nih.gov

The versatility of the scaffold is also evident in its application for developing sigma receptor (σR) ligands. Sigma receptors are implicated in cancer cell growth and proliferation. acs.org Bicyclic ligands have been synthesized that show high affinity for σ₁ receptors and exhibit cytotoxic activity against human tumor cell lines, with potencies in some cases comparable to established antitumor drugs like cisplatin. acs.org

The following table summarizes examples of substituted azabicyclo[3.3.1]nonane derivatives and their associated biochemical targets or pathways.

Derivative ClassSubstitution PatternTarget/Biochemical PathwayNoted Activity
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-onesHalogen substitution on aryl ringsCancer cell proliferationStrong cytotoxicity rsc.org
N-Substituted 8-azabicyclo[3.2.1]octan-3-ols*N-BenzofurylmethylDopamine D2/D3 ReceptorsHigh-affinity antagonism nih.gov
Bicyclic Sigma Receptor LigandsN-Benzyl and other N-substituentsSigma-1 (σ₁) ReceptorHigh-affinity binding and cytotoxicity in tumor cells acs.org
C(8) substituted 1-azabicyclo[3.3.1]non-3-enesC(8)-BenzyloxymethylMuscarinic M1-M5 ReceptorsReceptor antagonism nih.gov
Analogue scaffold providing insight into the functional role of the core structure.

This body of research highlights how the this compound framework serves as a privileged scaffold, allowing for the fine-tuning of pharmacological activity through targeted substitutions to influence specific and defined biochemical pathways.

Future Research Directions and Emerging Methodologies for 2 Azabicyclo 3.3.1 Nonan 8 Ol Chemistry

Innovations in Stereo- and Regioselective Synthesis of Advanced Derivatives

The biological activity of morphan-based compounds is intrinsically linked to their three-dimensional structure. Therefore, the precise control of stereochemistry and the selective functionalization of specific positions on the 2-azabicyclo[3.3.1]nonan-8-ol core are paramount. Future synthetic efforts will increasingly move beyond classical methods to embrace modern catalytic strategies that offer unparalleled levels of precision.

One of the most promising avenues is the application of asymmetric organocatalysis . Recent studies have demonstrated the first effective organocatalytic route to enantioenriched morphans, achieving high enantiomeric excess (up to 92% ee). acs.orgnih.govacs.org This was accomplished through a one-pot tandem asymmetric Michael addition followed by a domino Robinson annulation/aza-Michael intramolecular reaction sequence. acs.orgnih.govacs.org Expanding this methodology to substrates that would ultimately yield the this compound core represents a significant future direction. These approaches could provide access to previously unattainable stereoisomers, allowing for a more thorough exploration of structure-activity relationships.

Furthermore, transition-metal-catalyzed reactions are expected to play a crucial role. Methodologies such as palladium-catalyzed aza-Wacker cyclizations could be adapted to construct the 2-azabicyclo[3.3.1]nonane core with simultaneous installation of functional groups. thieme-connect.com Similarly, strategies involving radical cyclizations, potentially mediated by manganese(III), offer alternative pathways to the bicyclic system and its derivatives. acs.org The development of new catalytic systems will be essential for regioselectively functionalizing the scaffold, for instance, differentiating the reactivity of the various C-H bonds to install new substituents.

Synthetic StrategyKey FeaturesPotential Application for this compound
Asymmetric Organocatalysis Metal-free, high enantioselectivity, tandem/domino reactions. acs.orgacs.orgSynthesis of specific enantiomers of advanced derivatives with multiple stereocenters.
Transition-Metal Catalysis High efficiency, functional group tolerance, novel bond formations (e.g., C-H activation). thieme-connect.comRegioselective installation of substituents and construction of the core framework.
Domino/Cascade Reactions Step-economy, rapid increase in molecular complexity from simple precursors. acs.orgnih.govEfficient one-pot synthesis of highly functionalized derivatives.
Radical Cyclizations Access to unique bond disconnections, mild reaction conditions. acs.orgresearchgate.netscilit.comFormation of the bicyclic core from unconventional starting materials.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like this compound are designed and synthesized. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions and molecular properties to predict outcomes and suggest novel structures with desired characteristics. springernature.comchemai.ioappliedclinicaltrialsonline.com

AI/ML ApplicationDescriptionImpact on this compound Chemistry
Generative Scaffold Design Algorithms create novel molecules with desired properties (e.g., bioactivity, ADMET). hitgen.comdigitellinc.comRapid identification of new derivatives with therapeutic potential and improved properties.
Reaction Outcome Prediction ML models predict the products and yields of chemical reactions based on input molecules and reagents. appliedclinicaltrialsonline.commit.eduFaster optimization of synthetic steps and discovery of new functionalization methods.
Retrosynthesis Planning AI suggests synthetic pathways to a target molecule from available starting materials. nih.govmicrosoft.comresearchgate.netDesign of more efficient and innovative syntheses for complex derivatives.
Property Prediction In silico prediction of physicochemical and biological properties (e.g., solubility, toxicity, target affinity).Prioritization of synthetic targets, reducing the need for extensive experimental screening.

Exploration of Novel Reactivity and Chemical Transformations of the this compound Framework

The unique, conformationally restrained structure of the bicyclo[3.3.1]nonane system offers opportunities for novel chemical transformations that are not accessible to more flexible acyclic or monocyclic molecules. The proximity of certain atoms across the rings can facilitate unique transannular reactions . Studies on related bicyclo[3.3.1]nonane systems have shown that functional groups on opposite rings can interact, leading to unexpected bond formations and rearrangements. oregonstate.edu A key future direction will be to systematically investigate such reactions within the this compound framework, particularly involving the C8-hydroxyl group and the nitrogen atom, to create complex polycyclic architectures.

The application of emerging catalytic technologies like photoredox and electrochemical synthesis also holds immense promise. digitellinc.commdpi.com These methods utilize light or electricity to generate highly reactive intermediates, such as radicals, under exceptionally mild conditions. mdpi.comrsc.org Applying photoredox catalysis could enable novel C-H functionalization at positions previously difficult to access, or facilitate radical-based cyclizations and additions to the scaffold. nih.govrsc.org Similarly, electrosynthesis could provide a green and highly selective tool for performing oxidations or reductions on the scaffold, potentially offering new ways to modify the C8-hydroxyl group or the piperidine (B6355638) ring. nih.govfrontiersin.org

Reaction ClassDriving PrinciplePotential Outcome for this compound
Transannular Reactions Through-space interaction of functional groups due to the rigid bicyclic conformation. oregonstate.eduFormation of new C-C or C-N bonds, leading to novel, complex polycyclic systems.
Photoredox Catalysis Single-electron transfer initiated by visible light, generating radical intermediates. digitellinc.commdpi.comMild and selective C-H functionalization, addition reactions, and novel cyclizations.
Electrochemical Synthesis Use of electrical current to drive redox reactions with high control. nih.govSelective and sustainable oxidation/reduction of functional groups; late-stage functionalization.
Novel Ring Expansions/Contractions Strain-driven rearrangements of the bicyclic core.Access to related but structurally distinct scaffolds like azabicyclo[4.3.1] or [3.2.1] systems.

By pushing the boundaries of synthetic methodology and embracing computational tools, the scientific community can continue to unlock the full potential of the this compound scaffold, paving the way for the discovery of new medicines and materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-azabicyclo[3.3.1]nonan-8-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via intramolecular cycloaddition of cyclic nitrones or radical-mediated ring-closing reactions. For example, acyclic precursors undergo [3+3] cyclization under thermal or Lewis acid catalysis to form the bicyclic framework . Radical-initiated pathways using (SiMe₃)₃SiH/AIBN enable ring closure via hydrogen atom transfer, but yields depend on solvent polarity and radical stability . Key steps include purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by ¹H/¹³C NMR to confirm regioselectivity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon hybridization (e.g., bridgehead carbons at δ 45–55 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₁₃NO, [M+H]⁺ = 140.1075) .
  • X-ray Crystallography : Resolves stereochemical ambiguity by determining bond angles and spatial arrangement .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in synthetic yields across different methodologies?

  • Methodological Answer : Contradictions arise from divergent mechanisms (e.g., radical vs. polar pathways) or competing side reactions. To address this:

  • Control Experiments : Vary catalysts (e.g., compare AIBN vs. thermal initiation) to isolate mechanistic contributions .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates or byproducts .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation barriers for competing pathways, guiding optimization .

Q. What strategies enable stereochemical control during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry in acyclic precursors .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclizations to favor specific diastereomers .
  • Dynamic Resolution : Leverage equilibrium-controlled processes (e.g., imine tautomerization) to enrich desired stereoisomers .

Q. How does the 2-azabicyclo[3.3.1]nonane framework compare to related bicyclic systems in drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the bicyclo[3.3.1] scaffold with [3.2.1] or [4.2.0] analogs to assess bioactivity changes (e.g., receptor binding assays) .
  • Conformational Analysis : Use NOESY NMR or molecular dynamics simulations to correlate ring strain with pharmacological potency .

Q. What experimental precautions are necessary to ensure stability during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis .
  • Handling Protocols : Use gloveboxes for air-sensitive reactions and PTFE-lined septa for solvent transfers .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

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